molecular formula C5H5NO3 B2704423 2-(Prop-2-ynamido)acetic acid CAS No. 1017041-03-0

2-(Prop-2-ynamido)acetic acid

Cat. No.: B2704423
CAS No.: 1017041-03-0
M. Wt: 127.099
InChI Key: NIEHWHFNJMQUMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-ynamido)acetic acid typically involves the reaction of propiolic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

    Temperature: Room temperature to 40°C

    Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

    Reaction Time: 12-24 hours

The reaction can be summarized as follows:

Propiolic acid+GlycineDCC2-(Prop-2-ynamido)acetic acid\text{Propiolic acid} + \text{Glycine} \xrightarrow{\text{DCC}} \text{this compound} Propiolic acid+GlycineDCC​2-(Prop-2-ynamido)acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-ynamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond in the propiolamide group to a double or single bond, leading to different amide derivatives.

    Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, resulting in the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products Formed

Scientific Research Applications

2-(Prop-2-ynamido)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Prop-2-ynamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-2-ynamido)propanoic acid
  • 2-(Prop-2-ynamido)butanoic acid
  • 2-(Prop-2-ynamido)pentanoic acid

Uniqueness

2-(Prop-2-ynamido)acetic acid is unique due to its specific structure, which combines a propiolamide group with an acetic acid moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

2-(prop-2-ynoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-2-4(7)6-3-5(8)9/h1H,3H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEHWHFNJMQUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017041-03-0
Record name 2-(prop-2-ynamido)acetic acid
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